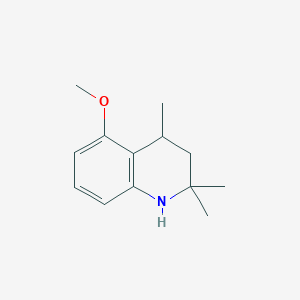5-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
CAS No.: 1368157-99-6
Cat. No.: VC4570708
Molecular Formula: C13H19NO
Molecular Weight: 205.301
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1368157-99-6 |
|---|---|
| Molecular Formula | C13H19NO |
| Molecular Weight | 205.301 |
| IUPAC Name | 5-methoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline |
| Standard InChI | InChI=1S/C13H19NO/c1-9-8-13(2,3)14-10-6-5-7-11(15-4)12(9)10/h5-7,9,14H,8H2,1-4H3 |
| Standard InChI Key | NLHNXYKKJHCVSX-UHFFFAOYSA-N |
| SMILES | CC1CC(NC2=C1C(=CC=C2)OC)(C)C |
Introduction
Structural Features and Molecular Properties
The compound features a tetrahydroquinoline backbone with a methoxy group at the 5-position and three methyl groups at the 2,2,4-positions. This substitution pattern enhances steric hindrance and electronic effects, influencing its reactivity and interactions with biological targets . Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉NO |
| Molecular Weight | 205.30 g/mol |
| SMILES | CC1CC(NC2=C1C(=CC=C2)OC)(C)C |
| InChIKey | NLHNXYKKJHCVSX-UHFFFAOYSA-N |
| Boiling Point | Not reported |
| Melting Point | Not reported |
The methoxy group contributes to hydrogen-bonding potential, while the methyl groups enhance lipophilicity, a critical factor in blood-brain barrier penetration . Computational studies predict a collision cross-section (CCS) of 147.4 Ų for the [M+H]+ ion, suggesting moderate polarity .
| Parameter | Findings |
|---|---|
| Acute Oral Toxicity (Rat) | LD₅₀ > 1,150 µmol/kg |
| Dermal Absorption | ~80% absorption in 24 hours |
| Carcinogenicity | Renal tubule adenomas in male rats |
| Mutagenicity | Negative in Ames test |
Handling precautions include using personal protective equipment (PPE) and avoiding inhalation or skin contact .
Industrial and Research Applications
Material Science
-
Rubber Additives: Tetrahydroquinolines act as anti-ozonants, preventing polymer degradation.
-
Fluorescent Probes: Methoxy-substituted analogs are used in bioimaging due to their Stokes shifts.
Pharmaceutical Development
-
Lead Compound Optimization: Modifications at the 5-methoxy and 2,2,4-methyl positions are explored to enhance bioavailability .
Comparative Analysis with Analogous Compounds
Future Research Directions
-
Synthetic Optimization: Developing stereoselective routes for large-scale production .
-
In Vivo Toxicology Studies: Assessing chronic exposure risks and organ-specific toxicity .
-
Mechanistic Studies: Elucidating interactions with neurological targets like MAO-B .
-
Formulation Development: Enhancing solubility via salt formation or nanoencapsulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume